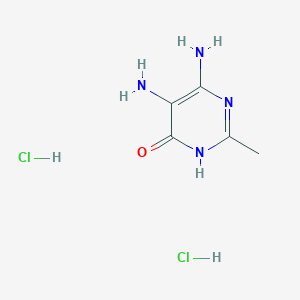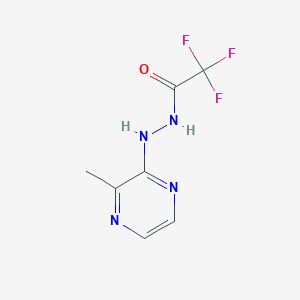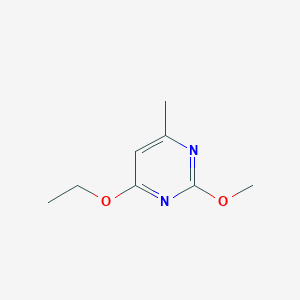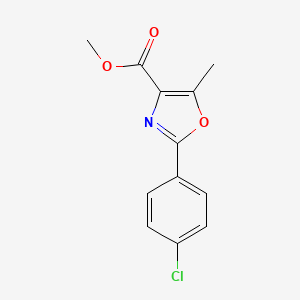
5,6-Diamino-2-methylpyrimidin-4(1H)-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is a heterocyclic compound that has garnered attention in the scientific community due to its potential applications in various fields This compound is a derivative of pyrimidine, featuring two amino groups and a methyl group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Diamino-2-methylpyrimidin-4(1H)-one: A closely related compound with similar structural features but without the dihydrochloride form.
2-Methyl-4(1H)-pyrimidinone: Another pyrimidine derivative with different functional groups.
Uniqueness
5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is unique due to its specific combination of amino groups and methyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C5H10Cl2N4O |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
4,5-diamino-2-methyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C5H8N4O.2ClH/c1-2-8-4(7)3(6)5(10)9-2;;/h6H2,1H3,(H3,7,8,9,10);2*1H |
Clave InChI |
NLAAMAOJCOJETR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)




![9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)



![(4S)-3-[(R)-1-Phenylethyl]-4-(trifluoromethyl)-4-(cyclopropylethynyl)-6-chloro-3,4-dihydroquinazoline-2(1H)-one](/img/structure/B13100192.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)
